
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of multiple ethoxy groups attached to the phenyl and isoquinoline rings, which can influence its chemical properties and reactivity.
准备方法
The synthesis of 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Introduction of Ethoxy Groups: The ethoxy groups are introduced through etherification reactions, where phenolic hydroxyl groups are reacted with ethyl iodide in the presence of a base.
Quaternization: The final step involves the quaternization of the isoquinoline nitrogen with an alkyl halide, such as methyl chloride, to form the isoquinolinium chloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like thiols or amines replace the ethoxy groups.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the ethoxy groups and formation of phenolic derivatives.
科学研究应用
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoquinoline derivatives are explored for their potential use as therapeutic agents in the treatment of diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. It may also interact with ion channels and receptors, modulating cellular signaling pathways and exerting its biological effects.
相似化合物的比较
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinolinium chloride: This compound has methoxy groups instead of ethoxy groups, which can influence its solubility and reactivity.
1-(3,4-Diethoxyphenyl)-6,7-dimethoxyisoquinolinium chloride: This compound has a combination of ethoxy and methoxy groups, which can affect its chemical properties and biological activities.
1-(3,4-Dimethoxyphenyl)-6,7-diethoxyisoquinolinium chloride:
The unique combination of ethoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
93940-25-1 |
|---|---|
分子式 |
C23H28ClNO4 |
分子量 |
417.9 g/mol |
IUPAC 名称 |
1-(3,4-diethoxyphenyl)-6,7-diethoxyisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C23H27NO4.ClH/c1-5-25-19-10-9-17(14-20(19)26-6-2)23-18-15-22(28-8-4)21(27-7-3)13-16(18)11-12-24-23;/h9-15H,5-8H2,1-4H3;1H |
InChI 键 |
XLXNBZYNEIRAJA-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


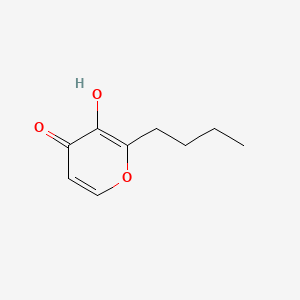

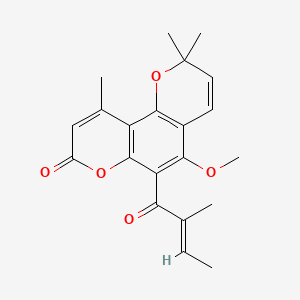
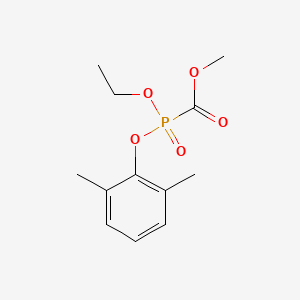
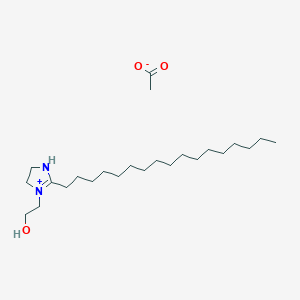
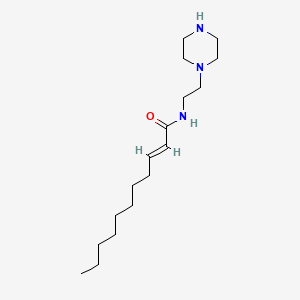



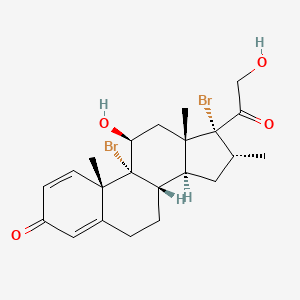
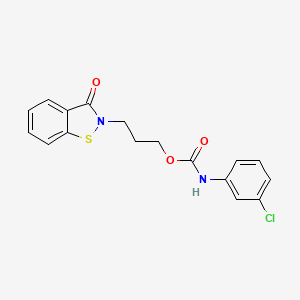
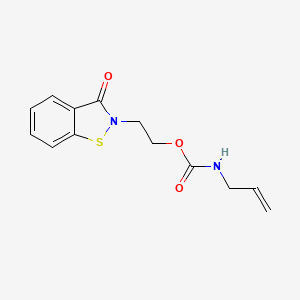
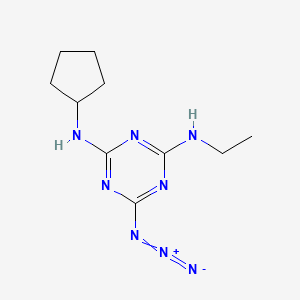
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
